molecular formula C23H35NaO8 B563425 (S)-3''-Hydroxy Pravastatin Sodium Salt CAS No. 722504-45-2

(S)-3''-Hydroxy Pravastatin Sodium Salt

货号: B563425
CAS 编号: 722504-45-2
分子量: 462.515
InChI 键: AIKHPBQZWYYTKO-FVDQBCLRSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3’'-Hydroxy Pravastatin Sodium Salt is a derivative of pravastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin, in particular, is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol .

准备方法

化学反应分析

Types of Reactions

(S)-3’'-Hydroxy Pravastatin Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of pravastatin with modified functional groups, which can have different pharmacological properties .

科学研究应用

Chemical and Biological Research

Analytical Chemistry
(S)-3''-Hydroxy Pravastatin Sodium Salt serves as a reference compound in analytical chemistry. It is utilized for developing new analytical methods to quantify statins and their metabolites in biological samples. The compound's structural properties allow researchers to establish calibration curves for quantitative analysis in pharmacokinetic studies.

Biological Pathways
Research has demonstrated that this compound influences various cellular processes. It acts as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is crucial for cholesterol biosynthesis. This inhibition leads to increased expression of low-density lipoprotein (LDL) receptors on cell surfaces, enhancing the clearance of LDL from the bloodstream .

Medical Applications

Cholesterol Management
The primary application of this compound is in the treatment of hyperlipidemia and cardiovascular diseases. Clinical studies have shown that pravastatin effectively reduces total cholesterol levels by approximately 18%, LDL cholesterol by 27%, and triglycerides by 6% while increasing high-density lipoprotein (HDL) levels by 4% .

Case Study: Nephrotic Syndrome
A study involving nephrotic rats indicated that treatment with pravastatin significantly reduced plasma triglyceride concentrations without altering cholesterol levels. This suggests its potential utility in managing lipid abnormalities associated with nephrotic syndrome . The study highlighted the compound's ability to suppress triglyceride secretion while maintaining normal lipid profiles in other lipoprotein classes.

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound operates involves the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This reduction results in lower plasma cholesterol levels and improved cardiovascular outcomes .

Industrial Applications

Pharmaceutical Development
this compound is vital in the pharmaceutical industry for developing new statin-based drugs and formulations. Its structural properties are leveraged to create derivatives with improved efficacy and safety profiles. Additionally, it plays a role in quality control processes to ensure consistency and purity in statin products.

作用机制

(S)-3’‘-Hydroxy Pravastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, (S)-3’'-Hydroxy Pravastatin Sodium Salt reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate lipid metabolism .

相似化合物的比较

Similar Compounds

Uniqueness

(S)-3’'-Hydroxy Pravastatin Sodium Salt is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties. Unlike other statins, it is less likely to interact with other drugs and has a lower risk of causing muscle-related side effects .

生物活性

(S)-3''-Hydroxy Pravastatin Sodium Salt, commonly known as pravastatin, is a member of the statin class of drugs, which are primarily used to manage cholesterol levels and reduce cardiovascular risk. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, pravastatin effectively reduces cholesterol synthesis in the liver, leading to an increased expression of hepatic low-density lipoprotein (LDL) receptors. This mechanism enhances the clearance of LDL from the bloodstream, thereby lowering overall cholesterol levels.

Parameter Value
Ki (Inhibition Constant) ~1 nM
Bioavailability ~17%
Peak Serum Concentration 30-55 mcg/L
Volume of Distribution 0.5 L/kg
Protein Binding 43-48%

Biological Effects

Pravastatin has been shown to exert various biological effects beyond cholesterol reduction:

  • Cardioprotective Properties : Studies indicate that pravastatin not only lowers lipid levels but also provides protective effects against myocardial infarction and stroke by stabilizing atherosclerotic plaques and reducing inflammation within blood vessels .
  • Neuroprotective Effects : Research has demonstrated that pravastatin may protect neurons from excitotoxicity induced by NMDA receptor activation. In vitro studies showed a significant reduction in lactate dehydrogenase (LDH) release, indicating decreased neuronal cell death when treated with pravastatin prior to NMDA exposure .
  • Renoprotective Effects : In animal models, pravastatin has exhibited renoprotective effects, particularly in conditions such as salt-loaded Dahl rats, where it helped mitigate kidney damage despite not significantly lowering serum lipid levels .

Clinical Research Findings

Numerous clinical trials have evaluated the efficacy and safety of pravastatin:

  • A meta-analysis revealed that pravastatin treatment resulted in an average reduction of total cholesterol by 18%, LDL by 27%, and triglycerides by 6%, while increasing high-density lipoprotein (HDL) levels by 4% .
  • In patients with a history of coronary artery disease, pravastatin was associated with a 24% reduction in mortality due to coronary disease .

Case Studies

  • Case Study on Cardiovascular Outcomes :
    • A cohort study involving patients with elevated cholesterol levels demonstrated that those treated with pravastatin showed significant reductions in cardiovascular events compared to untreated controls. The study highlighted a marked decrease in hospitalizations due to heart attacks over a five-year follow-up period.
  • Neuroprotection in Alzheimer’s Disease :
    • A clinical trial investigated the effects of pravastatin on cognitive decline in Alzheimer's patients. Results indicated that patients receiving pravastatin had slower rates of cognitive deterioration compared to those on placebo, suggesting potential neuroprotective benefits beyond lipid-lowering effects.

属性

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKHPBQZWYYTKO-FVDQBCLRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@H](C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729859
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722504-45-2
Record name (S)-3''-Hydroxy pravastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3''-HYDROXY PRAVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUA7DDU7A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。